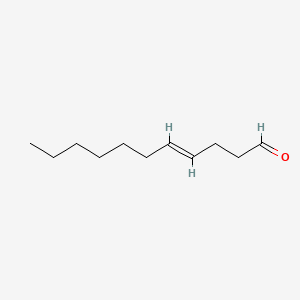
Echinatin
Übersicht
Beschreibung
Beta-Melanotropin (Beta-MSH) ist ein endogenes Peptidhormon und Neuropeptid. Es ist eine Art von Melanotropin (MSH), das aus Proopiomelanocortin (POMC) hergestellt wird. Beta-MSH ist ein Agonist der Melanocortin-Rezeptoren MC1, MC3, MC4 und MC5 . Es spielt eine bedeutende Rolle bei der Regulation verschiedener physiologischer Funktionen, darunter Pigmentierung, Appetit und Energiehomöostase .
Herstellungsmethoden
Beta-MSH wird aus dem Prohormon Proopiomelanocortin (POMC) synthetisiert. Der Syntheseweg beinhaltet die Spaltung von POMC, um Beta-Lipotropin zu erzeugen, das weiter fragmentiert wird, um Gamma-Lipotropin und Beta-Endorphin zu bilden. Gamma-Lipotropin wird dann gespalten, um Beta-MSH zu bilden . Industrielle Produktionsmethoden verwenden typischerweise rekombinante DNA-Technologie, um Beta-MSH in großen Mengen zu produzieren. Dieser Prozess umfasst die Insertion des Gens, das für Beta-MSH codiert, in ein geeignetes Expressionssystem, z. B. Bakterien oder Hefe, gefolgt von Fermentation, Reinigung und Charakterisierung .
Wissenschaftliche Forschungsanwendungen
Beta-MSH hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen in Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellpeptid zur Untersuchung der Proteinfaltung und -stabilität verwendet. In der Biologie wird Beta-MSH für seine Rolle bei der Regulierung von Pigmentierung, Appetit und Energiehomöostase untersucht. In der Medizin hat es potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Fettleibigkeit, Stoffwechselstörungen und Hautpigmentationsstörungen . In der Industrie wird Beta-MSH bei der Entwicklung von Kosmetikprodukten eingesetzt, die auf die Verbesserung der Hautpigmentierung und die Reduzierung des Erscheinungsbildes von Narben abzielen .
Wirkmechanismus
Beta-MSH übt seine Wirkungen aus, indem es an Melanocortin-Rezeptoren (MC1, MC3, MC4 und MC5) bindet. Nach der Bindung aktiviert es den Adenylatcyclase (AC)/cyclisches AMP (cAMP)/Proteinkinase A (PKA)-Signalweg. Diese Aktivierung führt zur Expression von Genen, die an der Melanogenese, Appetitregulierung und Energiehomöostase beteiligt sind . In Melanocyten fördert Beta-MSH die Synthese von Melanin, was zu einer verstärkten Pigmentierung führt . Im Hypothalamus reduziert es die Nahrungsaufnahme und reguliert den Energieverbrauch .
Safety and Hazards
Wirkmechanismus
Target of Action
Echinatine, a bioactive pyrrolizidine alkaloid , primarily targets the Hippo/Yes-Associated Protein (YAP) signaling pathway . This pathway plays a crucial role in regulating organ size by controlling cell proliferation and apoptosis .
Mode of Action
Echinatine interacts with its targets by inhibiting the activation of the Hippo/YAP signaling pathway . This inhibition is indicated by the suppression of mammalian sterile 20-like protein kinase 1, large tumor suppressor one, and YAP phosphorylation, and the promotion of YAP nuclear translocation .
Biochemical Pathways
The primary biochemical pathway affected by Echinatine is the Hippo/YAP signaling pathway . By inhibiting this pathway, Echinatine can exert antioxidant and anti-inflammatory activities . The downstream effects include the reduction of lactate dehydrogenase (LDH) release, the number of terminal deoxynucleotidyl transfer-mediated dUTP nick end-labeling (TUNEL)-positive cells, and caspase-3 activity .
Pharmacokinetics
barrelieri, which exhibits strong antioxidant activity . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Echinatine and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Echinatine’s action include a marked decline of LDH and creatine kinase-myocardial band (CK-MB) levels in the serum and myocardium of myocardial ischemic/reperfusion (MI/R) rats . Echinatine treatment also restrains cardiomyocyte apoptosis in vivo and in vitro . These effects contribute to the cardioprotective effect of Echinatine against ischemia/reperfusion injury .
Action Environment
For instance, the prevalence of echinococcosis, a disease for which Echinatine is used as a treatment, is affected by natural environmental factors
Biochemische Analyse
Biochemical Properties
Echinatine interacts with various biomolecules in biochemical reactions. It has been found in association with echinatine N-oxides and rinderine N-oxide, trichodesmine, or echimidine and echimidin N-oxid
Cellular Effects
Echinatine has been shown to exhibit effects on various types of cells. For instance, it has been employed to test its inhibitory effect on NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) and LPS-primed human peripheral blood mononuclear cells (hPBMCs) . The study revealed that Echinatine exhibited no cytotoxicity at doses below 100 μM in BMDMs but effectively influenced cell function .
Molecular Mechanism
It is known that Echinatine exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Beta MSH is synthesized from the prohormone proopiomelanocortin (POMC). The synthetic route involves the cleavage of POMC to produce beta-lipotropin, which is further fragmented to form gamma-lipotropin and beta-endorphin. Gamma-lipotropin is then cleaved to form Beta MSH . Industrial production methods typically involve recombinant DNA technology to produce Beta MSH in large quantities. This process includes the insertion of the gene encoding Beta MSH into a suitable expression system, such as bacteria or yeast, followed by fermentation, purification, and characterization .
Analyse Chemischer Reaktionen
Beta-MSH unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Beta-MSH zur Bildung von Disulfidbrücken führen, während die Reduktion zur Spaltung dieser Brücken führen kann .
Vergleich Mit ähnlichen Verbindungen
Beta-MSH ist eines der drei Melanotropine, die anderen sind Alpha-Melanotropin (Alpha-MSH) und Gamma-Melanotropin (Gamma-MSH). Obwohl alle drei Hormone aus Proopiomelanocortin (POMC) stammen und ähnliche Funktionen haben, unterscheiden sie sich in ihren Aminosäuresequenzen und Rezeptoraffinitäten . Alpha-MSH ist bekannt für seine Rolle bei der Hautpigmentierung und hat starke entzündungshemmende und immunmodulatorische Wirkungen . Gamma-MSH hingegen spielt eine eher begrenzte Rolle bei der Pigmentierung, ist aber an der Regulierung des Blutdrucks und des Natriumhaushalts beteiligt . Beta-MSH ist einzigartig in seiner Fähigkeit, sowohl die Pigmentierung als auch den Appetit zu regulieren, was es zu einem wertvollen Ziel für therapeutische Anwendungen macht .
Referenzen
Eigenschaften
IUPAC Name |
(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864145 | |
| Record name | (1-Hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-83-1 | |
| Record name | Echinatine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


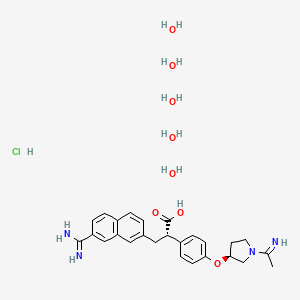

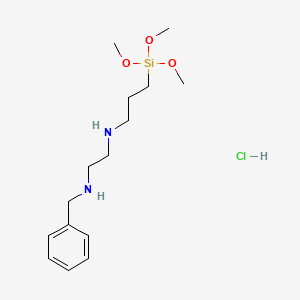
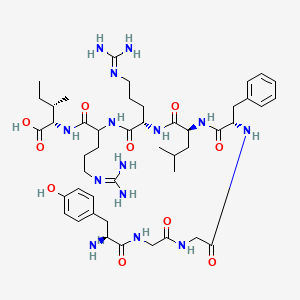

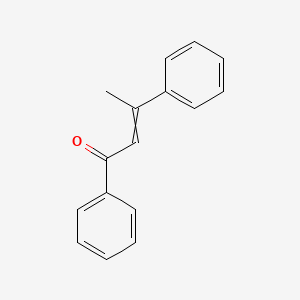
![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)
![(E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene]piperidin-2-one](/img/structure/B1671010.png)
![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)
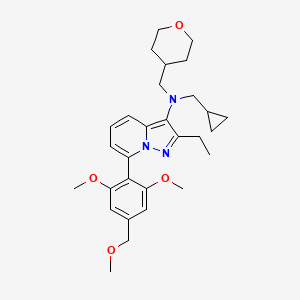

![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)
![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)
